Product packaging for Piperazine hexahydrate(Cat. No.:CAS No. 142-63-2)

Piperazine hexahydrate

Cat. No.: B086462
CAS No.: 142-63-2
M. Wt: 194.23 g/mol
InChI Key: AVRVZRUEXIEGMP-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Sciences

Piperazine and its derivatives hold a privileged position in chemistry, primarily due to their widespread applications, most notably in medicinal chemistry. bohrium.comthieme-connect.comnih.gov The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, provides a rigid and versatile scaffold. bohrium.comnih.gov This structure allows for easy modification, influencing properties like solubility, basicity, and the capacity for hydrogen bonding. bohrium.comnih.gov Consequently, piperazine derivatives are integral to the synthesis of a vast array of compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov The ability to fine-tune the physicochemical properties of molecules by incorporating the piperazine moiety has made it a key component in drug discovery and development. bohrium.comnih.gov

Academic Significance and Research Trajectories of Hydrated Cyclic Diamines

Hydrated cyclic diamines, such as piperazine hexahydrate, are of considerable academic interest due to the fundamental role of hydration in chemical and biological processes. The study of how water molecules interact with and arrange around cyclic diamines provides crucial insights into hydrogen bonding networks and the stabilization of molecular structures. aip.orguc.pt Research in this area often involves a combination of experimental techniques, like X-ray diffraction, and computational modeling to understand the intricate structures and dynamics of these hydrated complexes. aip.orgbohrium.comresearchgate.net These investigations are not only fundamental to understanding solution chemistry but also have practical implications in fields like materials science, where such interactions can influence crystal growth and morphology. aip.orgacs.org The study of this compound, in particular, has contributed to the broader understanding of clathrate hydrates, which are crystalline water-based solids with gas molecules trapped inside. aip.org

Chemical and Physical Properties

This compound is a white, deliquescent crystalline solid. wikipedia.orgchembk.com It is highly soluble in water and ethylene (B1197577) glycol but has poor solubility in diethyl ether. wikipedia.orgchemicalbook.com The compound readily absorbs water and carbon dioxide from the atmosphere. wikipedia.orgchemicalbook.com

PropertyValue
Molecular Formula C4H22N2O6 drugbank.com
Molar Mass 194.23 g/mol drugbank.com
Melting Point 42-44 °C chemicalbook.comlobachemie.com
Boiling Point 125-130 °C wikipedia.orgchemicalbook.com
Appearance White crystalline solid chembk.comthermofisher.com
Solubility Freely soluble in water and ethylene glycol wikipedia.orgchemicalbook.com

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing Processes

The industrial production of piperazine primarily involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.orgchemicalbook.com These processes yield a mixture of ethylene diamine and other linear and cyclic compounds, from which piperazine is separated. wikipedia.org Another synthetic route involves the reduction of pyrazine (B50134) using sodium in ethanol (B145695). wikipedia.orgchemicalbook.com this compound can be prepared from chloroethanol through ammoniation and subsequent ring synthesis to form piperazine hydrochloride, which is then neutralized with sodium hydroxide. chembk.com

Applications in Chemical Synthesis and Material Science

The utility of this compound extends beyond its role as a precursor in the pharmaceutical industry. Its unique properties make it a valuable component in various chemical and material science applications.

Role as a Reagent and Catalyst

This compound serves as a versatile reagent in organic synthesis. It is a key starting material for producing a wide range of monosubstituted piperazine derivatives. mdpi.com The compound's basic nature allows it to act as a catalyst in certain reactions. wikipedia.org Furthermore, piperazine is employed in gas scrubbing processes to remove carbon dioxide and hydrogen sulfide (B99878). wikipedia.org

Applications in Polymer and Materials Science

In the realm of materials science, this compound and its derivatives are utilized in the production of polymers and as stabilizing agents. chemimpex.com They have shown promise as resin curing agents and as stabilizers for chlorine-containing solvents. acs.org The structure of this compound itself is of interest due to its relationship with clathrate hydrate (B1144303) structures, which have potential applications in gas storage and separation. aip.org Research has also explored the use of piperazine derivatives in creating metal-organic frameworks and nonlinear optical materials. bohrium.comresearchgate.net For instance, a metal-organic crystal of piperazinium hexachloro stannous trihydrate has demonstrated second harmonic generation efficiency 1.8 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard nonlinear optical material. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2.6H2O<br>C4H22N2O6 B086462 Piperazine hexahydrate CAS No. 142-63-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRVZRUEXIEGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-85-0 (Parent)
Record name Piperazine hexahydrate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50161918
Record name Piperazine hexahydrate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-63-2
Record name Piperazine hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine hexahydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, hydrate (1:6)
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Record name PIPERAZINE HEXAHYDRATE
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Crystallographic and Supramolecular Architecture of Piperazine Hexahydrate

Elucidation of Crystal Structure through Single Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms in piperazine (B1678402) hexahydrate has been meticulously determined using single crystal X-ray diffraction, providing fundamental insights into its structure. The analysis was conducted at room temperature on its monoclinic pseudo-tetragonal crystals. researchgate.netresearchgate.net

Determination of Space Group and Unit Cell Parameters

Single crystal X-ray diffraction studies have established that piperazine hexahydrate crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific space group was identified as P2₁/n, derived from systematic absences in the diffraction data, namely h0l being absent for h+l=2n+1 and 0k0 being absent for k=2n+1. researchgate.net The unit cell contains two formula units (Z=2) of this compound (C₄N₂H₁₀·6H₂O). researchgate.net The determined unit cell parameters are detailed in the table below. researchgate.netresearchgate.net

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a6.309 Å
b6.323 Å
c14.912 Å
β94.96°
Z2
Measured Density (Dₘ)1.096 g cm⁻³
Calculated Density (Dₓ)1.071 g cm⁻³

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of this compound is dominated by an extensive network of hydrogen bonds. researchgate.netresearchgate.net The water molecules are linked together via hydrogen bonds to form puckered layers. researchgate.netresearchgate.net These layers are then joined into a robust three-dimensional framework through additional hydrogen bonds connecting the water oxygen atoms to the nitrogen atoms of the piperazine molecules. researchgate.netresearchgate.net The piperazine molecules, with their two opposing nitrogen atoms, act as bridges that link these adjacent water layers together. researchgate.net This intricate network is crucial for the stability of the hydrated crystal structure.

Characterization of Water Framework Topologies and Pentagonal Geometries

A defining feature of the this compound structure is the unique topology of its water framework. The hydrogen-bonded water molecules form layers composed of edge-sharing pentagons. researchgate.netresearchgate.net These pentagons are slightly puckered and exhibit a high degree of uniformity in their O···O edge lengths, which range from 2.770 to 2.781 Å. researchgate.net This pentagonal geometry is noteworthy as it bears a strong resemblance to the structures of clathrate hydrates, which are crystalline water-based solids that can enclose guest molecules. researchgate.netresearchgate.net

Investigation of Hydrogen Atom Ordering and Disordered Water Layers

Detailed structural analysis reveals a mixed state of order and disorder among the hydrogen atoms within the crystal lattice. researchgate.netresearchgate.net The hydrogen atoms within the puckered water layers are disordered. researchgate.netresearchgate.net In contrast, the hydrogen atoms located between the water oxygen atoms and the piperazine nitrogen atoms are ordered, indicating a more defined and stable hydrogen bond in these specific locations. researchgate.netresearchgate.net

Examination of Twinning Phenomena and Stacking Faults

Crystals of this compound are frequently and strongly twinned. researchgate.netresearchgate.net This twinning phenomenon is not random but can be explained by the specific structure of the water layers. The twin laws observed in these crystals are a direct result of stacking faults in how the puckered water layers are arranged upon one another. researchgate.netresearchgate.net Two primary twin laws have been identified: one involving a (001) twin plane and another involving a iucr.org or iucr.org twin axis. researchgate.net

Phase Behavior Analysis via Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline phases, confirm phase purity, and analyze the phase behavior of a material under different conditions. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase.

The PXRD pattern of this compound provides a definitive reference for its crystalline form at ambient conditions. Analysis of the compound's phase behavior, supported by techniques such as Differential Scanning Calorimetry (DSC), indicates a high degree of stability for the crystalline hexahydrate structure. Thermal analysis reveals no solid-state phase transitions between low temperatures and the compound's melting point of approximately 44°C. researchgate.netresearchgate.net This suggests that the monoclinic P2₁/n structure, as determined by single-crystal XRD, is the stable phase throughout this temperature range at atmospheric pressure. Any deviation from the established PXRD pattern would indicate a phase change, the presence of impurities, or dehydration.

Identification of Hydrate (B1144303) and Anhydrous Phases (Hexahydrate, Hemihydrate)

Piperazine can crystallize in anhydrous form as well as in hydrated forms, most notably as this compound (C₄H₁₀N₂·6H₂O) and piperazine hemihydrate. The hexahydrate form presents as monoclinic, pseudo-tetragonal crystals that are often strongly twinned. aip.org These different crystalline phases can be identified through techniques such as powder X-ray diffraction analysis. researchgate.net The hexahydrate is a common industrial form of piperazine and is noted to melt at 44°C. aip.orgwikipedia.orgatamanchemicals.com It is described as a deliquescent solid with a saline taste. wikipedia.orgatamanchemicals.com

The structure of this compound is particularly interesting due to the arrangement of water molecules. They form puckered layers with almost tetragonal symmetry, composed of edge-sharing pentagons. These layers are then connected into a three-dimensional framework through hydrogen bonds with the nitrogen atoms of the piperazine molecules. aip.org This intricate network of water molecules has led to its comparison with clathrate hydrate structures. aip.org

Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Cell Dimensionsa = 6.309 Å
b = 6.323 Å
β = 94.65°
Melting Point44°C aip.org

Crystallization Pathways and Solid-Liquid Phase Transitions

The crystallization of piperazine from aqueous solutions can yield different phases, including anhydrous piperazine, this compound, and piperazine hemihydrate, depending on the concentration and temperature. researchgate.net Studies on the piperazine-water system have shown that it possesses a significant metastable zone width, which indicates a tolerance to subcooling before crystallization occurs. researchgate.net This is a crucial factor in industrial processes where control over crystallization is necessary.

The transition between solid and liquid phases is a key characteristic. For instance, this compound has a distinct melting point of 44°C. aip.orgwikipedia.orgatamanchemicals.com The study of these phase transitions, often conducted using techniques like focused beam reflectance measurement (FBRM) and particle vision measurement (PVM), is essential for understanding and controlling the crystallization process in various applications. researchgate.net

Molecular Conformation and Intermolecular Interactions in the Solid State

Analysis of Piperazine Ring Conformation (e.g., Chair Conformation with Equatorial N-H Bonds)

In the solid state, the piperazine ring predominantly adopts a thermodynamically favored chair conformation. ed.ac.uknih.goviucr.org This conformation is characterized by the nitrogen-hydrogen (N-H) bonds being in the equatorial positions. ed.ac.ukiucr.org This specific arrangement is a recurring motif in the crystal structures of piperazine and its derivatives. However, it's noteworthy that in certain molecular complexes, the piperazine ring can be observed in a boat conformation, which is often dictated by the structural requirements of complex formation. nih.gov While the chair form is the most stable and common, the existence of other conformers like the boat and twist-boat forms has been noted, though they are energetically less favorable. ias.ac.in

Quantitative Assessment of Short-Range Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for quantitatively assessing intermolecular interactions within a crystal. nih.govnih.gov This analysis allows for the visualization and quantification of close contacts between atoms. For piperazine-containing crystals, Hirshfeld analysis reveals the relative contributions of different types of intermolecular interactions.

For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate, the analysis indicates that H⋯O/O⋯H contacts are the most significant contributors to the crystal packing, followed by H⋯H contacts. nih.gov These interactions, along with others like C⋯H, N⋯H, and C⋯O, collectively stabilize the crystal lattice. nih.gov The 2D fingerprint plots derived from this analysis provide a visual representation of these interactions and their relative importance. nih.govnih.gov

Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperazine Salt
Contact TypeContribution (%)
H⋯O/O⋯H38.3% nih.gov
H⋯H31.8% nih.gov
C⋯H11.6% nih.gov
C⋯O6.7% nih.gov
C⋯C2.8% nih.gov
N⋯H1.7% nih.gov
O⋯N2.7% nih.gov
C⋯N1.9% nih.gov

Supramolecular Assembly and Cocrystallization Research

Engineering Hydrogen-Bonded Frameworks for Host-Guest Chemistry

Piperazine and its derivatives are valuable building blocks in supramolecular chemistry and crystal engineering due to their ability to form robust hydrogen-bonded frameworks. rsc.orgrsc.org The two nitrogen atoms in the piperazine ring act as both hydrogen bond donors and acceptors, facilitating the construction of intricate and predictable supramolecular architectures. researchgate.net

This property has been exploited in host-guest chemistry, where piperazine-based frameworks can encapsulate other molecules. researchgate.net For instance, supramolecular inclusion complexes have been synthesized where guest piperazine molecules are held within a host lattice formed by compounds like zinc dihydrogen phosphate (B84403) or p-hydroxybenzoic acid, stabilized by strong hydrogen bonds. researchgate.net The ability to engineer these frameworks by selecting appropriate co-formers opens up possibilities for designing materials with specific properties, such as for drug delivery systems. researchgate.net Research in this area has also explored the formation of co-crystals with various molecules, which can alter physicochemical properties like solubility. mdpi.comnih.gov

Formation and Structural Characterization of this compound-Based Cocrystals

Piperazine's capacity to act as a hydrogen bond acceptor makes it an excellent coformer for creating cocrystals with various active pharmaceutical ingredients (APIs) and other organic molecules. This strategy is often employed to modify the physicochemical properties of the parent compound. The formation of these cocrystals can be achieved through several methods, including traditional solvent-based techniques and mechanochemical synthesis, such as liquid-assisted grinding. acs.orgresearchgate.netresearchgate.netfrontiersin.org

Structural characterization is paramount to confirming the formation of a new crystalline phase and understanding the intermolecular interactions that stabilize the cocrystal lattice. The primary techniques for this purpose are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). acs.orgmdpi.comnih.gov Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also used to identify new melting points distinct from the individual components. researchgate.net

Resveratrol-Piperazine Cocrystals: Studies have successfully produced cocrystals of piperazine with resveratrol, a natural polyphenol. acs.org Two forms have been identified: a solvent-free anhydrate form (RP1) and a tetrahydrofuran (THF) solvated form (RP2). acs.orgacs.org The crystal structure of the anhydrate form features a disordered piperazine molecule, which can transform into a more stable, non-disordered structure upon mechanical processing. acs.org The solvated cocrystal can serve as a useful intermediate, as it is readily desolvated to produce the stable anhydrate form. acs.org

Daidzein-Piperazine Cocrystals: A novel cocrystal of daidzein, a naturally occurring isoflavone, with piperazine has also been synthesized and characterized. mdpi.comnih.govdoaj.org Single-crystal X-ray analysis confirmed the formation of a new solid phase with a 1:1 stoichiometric ratio of daidzein to piperazine. mdpi.com The primary interactions governing the formation of this cocrystal are hydrogen bonds between the phenolic hydroxyl groups of daidzein and the nitrogen atoms of piperazine. mdpi.com Specifically, two main hydrogen bonds, O3–H3⋯N1P and O4–H4⋯N2P, are the principal drivers in the cocrystal's formation. mdpi.com

Interactive Table 2: Crystallographic Data for Daidzein-Piperazine (DAI-PPZ) Cocrystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 7.1561(3) Å
b 21.0336(9) Å
c 11.2335(5) Å
α 90°
β 94.013(2)°
γ 90°
Volume 1685.22(13) ų

This data provides detailed structural information on the cocrystal, which was validated through a combination of single-crystal X-ray diffraction analysis and theoretical calculations. mdpi.comnih.gov

The generation of these cocrystals demonstrates how the specific, directional nature of hydrogen bonding involving piperazine can be harnessed to create new, stable crystalline structures with tailored properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for Piperazine Hexahydrate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of piperazine (B1678402) hexahydrate.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For piperazine, the key vibrational modes are associated with N-H, C-H, C-N, and C-C bonds. researchgate.net The CH stretching bands are typically observed between 2750 and 3087 cm⁻¹, while the ring C-C stretching vibrations occur in the 1430-1625 cm⁻¹ region. The presence of water of hydration in piperazine hexahydrate would be indicated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching vibrations of the water molecules.

Key vibrational assignments for the piperazine moiety are detailed below.

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretching3200-3500Medium-Strong
C-H Stretching (Asymmetric/Symmetric)2800-3100Strong
N-H Bending (Scissoring)~1630Medium
C-H Bending (Scissoring)1440-1480Medium-Strong
C-N Stretching1030-1200Strong
C-C Stretching1016-1120Weak-Medium

This table is interactive. Data synthesized from multiple spectroscopic studies. researchgate.net

Raman spectroscopy is complementary to FTIR and is particularly effective for analyzing the solid-state characteristics of crystalline compounds like this compound. nih.gov It involves scattering of monochromatic light from a laser source, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. For the piperazine ring, C-H stretching vibrations are observed in the FT-Raman spectrum as weak peaks between 2973 and 3030 cm⁻¹. researchgate.net The C-N stretching vibrations are signified by an intense peak around 1044 cm⁻¹, while C-C stretching is noted with a medium peak near 901 cm⁻¹. researchgate.net Low-frequency Raman spectroscopy is especially useful for probing the lattice vibrations (phonon modes), providing insights into the crystalline structure and intermolecular interactions, such as the hydrogen bonding between piperazine and water molecules in the hexahydrate form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid States

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure and conformational dynamics of this compound in both solution and solid states.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the piperazine molecule.

In the ¹H NMR spectrum of the basic piperazine ring, the protons on the four methylene (B1212753) (CH₂) groups are chemically equivalent due to rapid conformational changes at room temperature, typically resulting in a single sharp signal. chemicalbook.com However, in substituted piperazines or under specific conditions (e.g., low temperature), the conformational dynamics can be observed. nih.gov The piperazine ring predominantly adopts a chair conformation. The interconversion between the two chair forms (ring flipping) can lead to the broadening of signals or the appearance of distinct signals for axial and equatorial protons at lower temperatures. nih.govrsc.org

The ¹³C NMR spectrum of piperazine is correspondingly simple, showing a single signal for the four equivalent methylene carbons. For N-substituted piperazine derivatives, distinct signals for each carbon atom can be resolved, providing detailed structural information. nih.govlew.ro

NucleusTypical Chemical Shift (δ) in ppmNotes
¹H (CH₂)~2.7 - 3.0A single peak is often observed due to rapid ring inversion. nih.govresearchgate.net
¹³C (CH₂)~45 - 50A single peak indicates the chemical equivalence of the carbon atoms. nih.gov

This table is interactive. Chemical shifts are approximate and can vary with solvent and substitution.

Dynamic NMR studies, where spectra are recorded at various temperatures, are crucial for studying the energy barriers associated with conformational changes, such as amide bond rotation in N-acyl piperazines and the piperazine ring inversion itself. nih.govnih.gov

Mass Spectrometric Techniques for Molecular Characterization (e.g., FAB Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For non-volatile and thermally labile compounds like piperazine and its salts, soft ionization techniques are required.

Fast Atom Bombardment (FAB) is one such technique. wikipedia.org In FAB-MS, the sample (analyte) is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. youtube.comumd.edu This process causes the desorption and ionization of analyte molecules with minimal fragmentation. FAB is a soft ionization method that typically produces a protonated molecular ion, [M+H]⁺. wikipedia.org For piperazine (molecular weight 86.14 g/mol ), FAB-MS would be expected to show a prominent peak at an m/z of 87.15, corresponding to the [C₄H₁₀N₂ + H]⁺ ion. This allows for unambiguous confirmation of the molecular weight of the core piperazine molecule.

Chromatographic and Spectrophotometric Quantification in Complex Matrices

For the quantification of this compound, particularly in complex matrices like pharmaceutical formulations, chromatographic and spectrophotometric methods are widely employed due to their sensitivity and specificity.

Spectrophotometric Methods: Piperazine itself does not possess a strong chromophore, making direct UV-Vis spectrophotometry challenging. jocpr.com Therefore, quantification often involves a derivatization reaction to produce a colored product that can be measured. Several reagents have been successfully used for this purpose:

3,5-Dinitrosalicylic acid (DNS): Reacts with this compound in a basic solution to form a yellow product with a maximum absorbance (λmax) at 410 nm. This method obeys Beer's law in the concentration range of 0.5-20 µg/mL. researchgate.net

Chloranilic acid: Forms a donor-acceptor complex with piperazine, resulting in a product with a characteristic absorption maximum around 345 nm. The method is effective for concentrations between 1-10 µg/mL. tandfonline.com

Phenothiazine (B1677639) and N-bromosuccinimide: This system interacts with piperazine to produce a product with an absorption maximum at 595 nm, suitable for quantifying this compound in the 0.5-3 µg/mL range. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of piperazine.

Reverse-Phase (RP) HPLC: this compound can be analyzed using RP-HPLC, often with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. sielc.com

Derivatization for UV Detection: To enhance detection sensitivity, piperazine can be derivatized prior to HPLC analysis. A common approach is to react it with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. This allows for the detection of piperazine at trace levels (e.g., parts per million) using standard HPLC-UV instrumentation at a detection wavelength of 340 nm. jocpr.com This method is highly specific and can separate piperazine from other primary and secondary amines. researchgate.net

MethodPrincipleReagent(s)Detection (λmax) / Conditions
SpectrophotometryProton Transfer Reaction3,5-Dinitrosalicylic acid410 nm researchgate.net
SpectrophotometryCharge-Transfer Complex FormationChloranilic acid~345 nm tandfonline.com
HPLCPre-column Derivatization4-chloro-7-nitrobenzofuran (NBD-Cl)UV at 340 nm jocpr.com
HPLCReverse-Phase SeparationNone (direct injection)Mobile Phase: Acetonitrile/Water/Phosphoric Acid sielc.com

This table is interactive and summarizes key quantification methodologies.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies (e.g., UV-FLD Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine. However, as piperazine lacks a significant UV-absorbing chromophore, direct UV detection offers poor sensitivity. To overcome this limitation, derivatization strategies are employed to attach a chromophoric or fluorophoric tag to the piperazine molecule, thereby enhancing its detectability.

One common derivatization agent is 4-chloro-7-nitrobenzofuran (NBD-Cl). jocpr.comjocpr.com This reagent reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative that can be readily detected at specific wavelengths. jocpr.comjocpr.com This approach allows for the detection of piperazine at low levels using standard HPLC-UV instrumentation. jocpr.comjocpr.com The method has been validated for its limit of detection, limit of quantification, accuracy, linearity, and precision in the parts-per-million range. jocpr.comresearchgate.net Another derivatizing agent that has been utilized is dansyl chloride (DNS-CL), which also imparts UV-absorbing properties to the piperazine molecule, enabling its determination in various samples. researchgate.net

The choice of chromatographic conditions is critical for the successful separation of the derivatized piperazine from other components in the sample matrix. Reversed-phase columns are often employed for the separation. researchgate.net For instance, a method using a Chiralpak IC column with a mobile phase consisting of acetonitrile, methanol, and diethylamine (B46881) has been shown to achieve good separation of the NBD-Cl derivative of piperazine. jocpr.com

Table 1: HPLC Derivatization Strategies for Piperazine Analysis

Derivatization Reagent Detection Method Key Advantages
4-chloro-7-nitrobenzofuran (NBD-Cl) UV Detection Forms a stable, UV-active derivative, allowing for sensitive detection with readily available instrumentation. jocpr.comjocpr.com

Spectrophotometric Assays based on Proton Transfer and Donor-Acceptor Complexation

Spectrophotometric methods offer a simpler and often more rapid alternative for the quantification of this compound. These assays are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the concentration of piperazine.

One such method involves a proton transfer reaction with 3,5-dinitrosalicylic acid (DNS) in a basic solution. This reaction yields a yellow-colored product with a maximum absorbance at 410 nm. researchgate.net The method demonstrates adherence to Beer's law over a specific concentration range and has been successfully applied to the determination of this compound in pharmaceutical formulations. researchgate.net

Another approach is based on the formation of charge-transfer or donor-acceptor complexes. rsc.org Piperazine, being an electron donor, can react with electron acceptors like iodine or chloranil (B122849) to form intensely colored complexes. rsc.org These complexes exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which can be used for quantitative analysis. rsc.org The stoichiometry of these complexes has been established, and the reaction conditions have been optimized to achieve maximum color development. rsc.org

A further spectrophotometric method has been developed based on the interaction of piperazine with phenothiazine and N-bromosuccinimide in aqueous methanol, which produces products with absorption maxima at 448, 595, and 645 nm, with measurements typically made at 595 nm. nih.gov

Table 2: Spectrophotometric Methods for this compound Determination

Reagent(s) Basis of Method λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Linear Range (µg/mL)
3,5-dinitrosalicylic acid (DNS) Proton Transfer Reaction 410 8350 0.5 - 20 researchgate.net
Iodine Donor-Acceptor Complexation Not Specified Not Specified Not Specified
Chloranil Donor-Acceptor Complexation Not Specified Not Specified Not Specified

Gas Chromatography (GC) and Liquid Chromatography–Mass Spectrometry (LC-MS) for Comprehensive Analysis

For a more comprehensive and highly sensitive analysis of piperazine and its derivatives, chromatographic techniques coupled with mass spectrometry are the methods of choice. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide excellent separation and definitive identification capabilities.

Gas chromatography is well-suited for the analysis of volatile compounds like piperazine. pharmaknowledgeforum.com A GC method can be developed to separate piperazine from its related substances, such as 1-methyl piperazine and 1-ethyl piperazine. researchgate.net The separation is typically achieved on a capillary column with a suitable stationary phase, and a flame ionization detector (FID) is often used for detection. pharmaknowledgeforum.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the analysis of piperazine in complex matrices and for the identification of its metabolites and derivatives. nih.govsemanticscholar.org LC-MS methods can be developed for the simultaneous detection of multiple piperazine derivatives. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and allows for structural elucidation. scienceasia.org For instance, a rapid and targeted LC-MS method has been developed for the detection of piperazine derivatives in biological materials, providing reliable qualitative and quantitative results. semanticscholar.org

Table 3: Comparison of GC and LC-MS for Piperazine Analysis

Analytical Technique Principle Advantages Common Applications
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Well-established technique, good for separating piperazine from its volatile impurities. researchgate.net Purity analysis of piperazine, determination of related substances. researchgate.net

Electrochemical Analysis and Redox Behavior Studies

Electrochemical methods provide another avenue for the sensitive determination of piperazine. These techniques are based on the measurement of the electrical response (current or potential) that occurs when piperazine undergoes an oxidation or reduction reaction at an electrode surface.

Voltammetric studies have been conducted to investigate the electrochemical behavior of piperazine. medwinpublishers.com At a gold electrode, for example, piperazine undergoes an irreversible electrochemical oxidation process. medwinpublishers.comresearchgate.net The peak current observed in techniques like square wave voltammetry is proportional to the concentration of piperazine, allowing for its quantification. medwinpublishers.comresearchgate.net The electrochemical oxidation of piperazine at a gold electrode has been shown to be a diffusion-controlled process. medwinpublishers.com

The electrocatalytic oxidation of piperazine has also been explored. For instance, nickel oxide nanoparticles have been shown to exhibit an electrocatalytic effect on the oxidation of the piperazine moiety. nih.govacs.org This effect leads to a decrease in the oxidation potential, which can improve the sensitivity and selectivity of the analytical method. nih.govacs.org This principle has been applied in the development of an HPLC method with electrochemical detection for the determination of piperazine-containing drugs. nih.gov

Studies have also explored the electrochemical oxidation of piperazine to synthesize novel compounds and investigate their properties. electrochemsci.org The electrochemical copolymerization of piperazine with other monomers, such as aniline (B41778), has also been investigated to create new materials with specific electrochemical properties. mdpi.com

Table 4: Findings from Voltammetric Studies of Piperazine

Electrode Material Voltammetric Technique Key Findings Limit of Detection (LOD)
Gold Electrode (GE) Square Wave Voltammetry (SWV) Irreversible, diffusion-controlled electrochemical oxidation. medwinpublishers.comresearchgate.net 4.49 x 10⁻⁸ M medwinpublishers.comresearchgate.net

Synthetic Strategies for Piperazine Hexahydrate and Functionalized Piperazine Derivatives

Direct Synthesis and Controlled Hydrate (B1144303) Formation of Piperazine (B1678402) Hexahydrate

The formation of piperazine hexahydrate is a critical process, often involving its direct crystallization from aqueous solutions. Controlling the stoichiometry of the hydrate is paramount and is achieved by carefully manipulating parameters such as concentration and temperature.

Piperazine can crystallize from water in several forms, including anhydrous crystals, piperazine hemihydrate (PZ·½H₂O), and this compound (PZ·6H₂O). researchgate.netacs.org The specific crystalline phase that precipitates is dependent on the piperazine concentration and the temperature of the aqueous solution. researchgate.netacs.org The solid-liquid equilibrium (SLE) diagram for the piperazine-water system shows distinct regions for the formation of these phases. dtu.dk Specifically, amorphous this compound precipitates in the concentration range of 0.04 to 0.61 mass fraction of piperazine, while piperazine hemihydrate forms between 0.61 and 0.71 mass fraction, and anhydrous piperazine precipitates at concentrations above 0.71. dtu.dk

The controlled precipitation of this compound can also be induced. One effective method for recovering piperazine from aqueous mixtures is to leverage the unique insolubility of its hexahydrate form. google.com By adding a sufficient amount of water to achieve a water-to-piperazine molar ratio of at least 6:1, and then introducing an alcohol such as isooctanol or n-butanol, this compound can be precipitated with high recovery rates. google.com For instance, in one documented example, adding isooctanol to an aqueous solution with a 7.0 water/piperazine mol ratio resulted in the recovery of 96.4% of the piperazine as a precipitate. google.com The use of this compound as a starting material is also common, where it is dissolved in solvents like ethanol (B145695) for subsequent reactions. orgsyn.org

Table 1: Conditions for Crystallization of Piperazine Hydrates from Aqueous Solutions

Crystalline PhasePiperazine Mass Fraction (w(PZ))Key Conditions/ObservationsSource
Ice&lt; 0.04Forms at low piperazine concentrations. dtu.dk
This compound (PZ·6H₂O)0.04 - 0.61Precipitates as an amorphous solid in this range. A water/piperazine molar ratio of at least 6 is required for its formation. dtu.dkgoogle.com
Piperazine Hemihydrate (PZ·½H₂O)0.61 - 0.71Forms at higher piperazine concentrations than the hexahydrate. dtu.dk
Anhydrous Piperazine&gt; 0.71Precipitates from highly concentrated aqueous solutions. dtu.dk

Academic Synthesis of Piperazine Base and its Precursors

The synthesis of the parent piperazine molecule can be achieved through various academic routes, often starting from linear precursors like diols and dihaloalkanes or by reduction of heterocyclic intermediates such as pyrazines.

The catalytic amination of diols is a significant pathway to piperazine. The reductive amination of diethanolamine (B148213) (DEA) with ammonia (B1221849) can produce a mixture of piperazine and aminoethylethanolamine (AEEA). google.com This reaction is facilitated by catalyst compositions incorporating metals like cobalt, nickel, or copper, along with a noble transition metal from the platinum group (such as ruthenium or rhenium), immobilized on an acidic mixed metal oxide support. google.com An alternative approach involves the mono-amination of diethanolamine using a ruthenium PNP pincer complex, followed by cyclization. researchgate.net The amination of ethylene (B1197577) glycol with ammonia can also yield piperazine among other linear and cyclic amines. acs.org

Historically, one of the earliest methods for preparing piperazine involved the amination of ethylene dichloride using alcoholic ammonia. google.com However, this reaction is reportedly difficult to control and often results in a mixture of products, including ethylene diamine and various polyethylene (B3416737) polyamines. google.com

Table 2: Catalytic Systems for Piperazine Synthesis via Amination

PrecursorCatalyst SystemKey FeaturesSource
Diethanolamine (DEA)Co, Ni, or Cu + Ru or Re on Alumina/Second Metal Oxide SupportReductive amination with ammonia yields piperazine and AEEA. google.com
Diethanolamine (DEA)Ruthenium PNP Pincer ComplexHomogeneously catalyzed mono-amination followed by cyclization. researchgate.net
Ethylene Glycol (EG)Various, including Ru-based homogeneous catalystsAmination with ammonia produces a range of amines, including piperazine. acs.org
Ethylene DichlorideNone (Ammonia Reagent)Early, less controlled method using alcoholic ammonia. google.com

The reduction of pyrazines provides a direct route to the saturated piperazine ring. While chemical reduction of pyrazines typically leads to the corresponding hexahydro derivatives (piperazines), various specific methodologies have been developed. cdnsciencepub.com For example, 2,5-Bis(3′-indolyl)pyrazines can be reduced to their piperazine counterparts. thieme-connect.com

More advanced methods focus on asymmetric synthesis. Chiral piperazines can be synthesized through the iridium-catalyzed hydrogenation of pyrazine (B50134) precursors. researchgate.netacs.org In this approach, the pyrazine starting materials are first activated by reaction with alkyl halides to form pyrazinium salts, which are then hydrogenated to yield chiral piperazine products with high enantioselectivity. researchgate.netacs.org Electrochemical reduction in an alkaline hydroorganic medium has also been investigated as a method to convert pyrazines into piperazines, proceeding through dihydropyrazine (B8608421) intermediates. cdnsciencepub.com

Regioselective Functionalization of the Piperazine Ring

Due to the presence of two secondary amine groups, the regioselective functionalization of the piperazine ring to produce unsymmetrical N-substituted derivatives is a significant challenge in synthetic chemistry. Strategies often rely on controlling stoichiometry, using protecting groups, or employing specific catalysts to achieve mono-alkylation or mono-arylation.

N-Arylation of piperazine is a key transformation for accessing many pharmaceutically important compounds. acs.org Palladium-catalyzed C-N cross-coupling reactions (such as the Buchwald-Hartwig amination) are widely used for this purpose. acs.org These methods allow for the coupling of piperazine with various aryl halides. acs.orgorganic-chemistry.org Another effective system for the selective mono- or diarylation of piperazine utilizes a nickel catalyst associated with a 2,2'-bipyridine (B1663995) ligand, which shows good selectivity for mono-arylation when stoichiometric amounts of aryl chlorides are used. researchgate.net A general synthesis of N-aryl piperazines can also be achieved by reacting bis(2-chloroethyl)amine (B1207034) hydrochloride with a range of anilines. researchgate.net

N-Alkylation strategies often focus on producing monosubstituted piperazines, which can then be further modified. researchgate.net The reaction of piperazine with alkyl halides is a common method. researchgate.net For example, 1-benzylpiperazine (B3395278) can be prepared by reacting this compound and piperazine dihydrochloride (B599025) with benzyl (B1604629) chloride. orgsyn.org Simplified procedures often involve reacting a large excess of piperazine with an alkylating agent to favor mono-substitution, followed by purification to remove unreacted piperazine and the disubstituted by-product. mdpi.com

Table 3: Selected Strategies for Regioselective N-Functionalization of Piperazine

FunctionalizationReagents/CatalystDescriptionSource
N-ArylationAryl Halides / Pd-based catalystsBuchwald-Hartwig type cross-coupling; a versatile and widely used method. acs.orgorganic-chemistry.org
N-ArylationAryl Chlorides / Ni(0) with 2,2′-bipyridineAllows for selective mono-arylation using stoichiometric control. researchgate.net
N-ArylationAnilines / bis(2-chloroethyl)amine HClA general synthesis route starting from aniline (B41778) derivatives. researchgate.net
N-AlkylationAlkyl Halides (e.g., Benzyl Chloride)Direct alkylation; often uses an excess of piperazine to promote mono-substitution. orgsyn.orgmdpi.com

Reductive Amination Protocols for Substituted Piperazines

Reductive amination is a cornerstone in the synthesis of substituted piperazines, valued for its versatility and stepwise approach which allows for the construction of complex diamine structures. Researchers have developed various protocols starting from diverse precursors.

A five-step synthetic route starting from amino acids has been developed to generate 3-substituted piperazine-2-acetic acid esters. nih.gov This method involves the conversion of an N-Boc protected amino acid, such as (S)-alanine, into a β-ketoester using a Masamune condensation. nih.gov Subsequent reductive amination of this intermediate with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride yields a 2,3-substituted 1,4-diamine. nih.gov This key precursor then undergoes further transformations, including protection and cyclization, to form the desired substituted piperazine ring. nih.gov

Another innovative approach utilizes the sequential double Michael addition of nitrosoalkenes to primary amines, resulting in bis(oximinoalkyl)amines. nih.gov These dioxime intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov The reduction is typically carried out via hydrogenation using a catalyst like 5% Palladium on carbon (Pd/C). nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, providing a direct pathway to modify bioactive molecules like α-amino acids. nih.gov The mechanism is believed to involve the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to the final piperazine product. nih.gov

Furthermore, reductive amination has been effectively employed in the modular synthesis of differentially N,N'-disubstituted piperazines, which are a privileged class of compounds. rsc.org A conventional approach involves mono-Boc-protection of piperazine, followed by reductive amination, deprotection, and a second amination. rsc.org A more efficient strategy utilizes 2-oxopiperazine as a building block. rsc.org Reductive amination of 2-oxopiperazine with a first amine leads to N-alkylation and lactam reduction simultaneously. rsc.org A subsequent reductive amination with a carboxylic acid can then introduce a different substituent on the second nitrogen, demonstrating a flexible and modular synthesis. rsc.org The use of carboxylic acids directly in reductive amination, facilitated by systems like Zn(OAc)₂ and phenylsilane, represents a significant, atom-economical advancement over methods requiring pre-formed aldehydes. rsc.org

Starting MaterialKey IntermediateReagents/CatalystProduct TypeReference
N-Boc Amino Acidβ-KetoesterAmmonium acetate, Sodium cyanoborohydride3-Substituted piperazine-2-acetic acid esters nih.gov
Primary Amine, NitrosoalkenesDioxime5% Pd/C, H₂C- and N-substituted piperazines nih.gov
2-Oxopiperazine, Carboxylic AcidN-alkylated amineZn(OAc)₂, PhenylsilaneN,N'-disubstituted piperazines rsc.org

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of highly substituted piperazines, offering mild reaction conditions and excellent control over stereochemistry. acs.orgnih.gov

A novel and fundamentally new method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various bis-nitrogen nucleophiles, such as substituted ethylenediamine (B42938) derivatives. acs.orgnih.gov This process is highly modular, coupling two carbons from the propargyl unit with the diamine to construct the piperazine ring. nih.gov The reactions proceed under mild conditions with low catalyst loadings (as low as 1-3 mol % palladium) and produce a wide array of substituted piperazines in good to excellent yields with a high degree of regio- and stereochemical control. acs.orgnih.gov

Another significant palladium-catalyzed strategy is the carboamination reaction between aryl or alkenyl halides and substituted ethylenediamine derivatives. nih.gov This method is particularly effective for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov The cyclizations generally proceed with high diastereoselectivity (often 14:1 to >20:1), allowing for the modular construction of piperazines with different substituents at the N¹, N⁴, C², and C⁶ positions. nih.gov The mechanism is believed to be similar to related carboamination reactions that form other nitrogen heterocycles. nih.gov The observed high diastereoselectivity for cis-2,6-disubstituted products is explained by a stereochemical model where the reaction proceeds through a transition state that minimizes allylic strain and favors an equatorial orientation of the C2-substituent. nih.gov

Reaction TypeSubstratesCatalyst SystemKey FeaturesReference
Decarboxylative CyclizationPropargyl carbonates, DiaminesPalladium catalyst (e.g., Pd₂(dba)₃)Mild conditions, low catalyst loading, high yields, high regio- and stereocontrol. acs.orgnih.gov
CarboaminationAryl/alkenyl halides, Substituted ethylenediaminesPd(OAc)₂ / Ligand (e.g., PPh₃)High diastereoselectivity (cis-2,6), modular, enantiomerically enriched products. nih.gov
Aerobic Oxidative CyclizationAlkenesBase-free Pd(DMSO)₂(TFA)₂Forms various six-membered N-heterocycles including piperazines. organic-chemistry.org

Stereoselective Intramolecular Hydroamination Approaches

Stereoselective intramolecular hydroamination represents a key strategy for the synthesis of specifically substituted piperazines, particularly for controlling the stereochemistry at the carbon atoms of the ring. This approach is crucial for creating chiral piperazine scaffolds.

A highly diastereoselective intramolecular hydroamination serves as the pivotal step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required hydroamination substrates are prepared in excellent yields from amino acids through the nucleophilic displacement of cyclic sulfamidates. organic-chemistry.org This method demonstrates tolerance for various alkyl and aryl substituents at the 2-position. organic-chemistry.org The cyclization itself often proceeds with high levels of stereocontrol, leading predominantly to one diastereomer. nih.gov For instance, a diastereoselective palladium-catalyzed hydroamination reaction has been shown to effectively produce 2,6-disubstituted piperazines. nih.gov

The stereochemical outcome, often resulting in 2,6-trans or 2,5-cis substituted piperazines, can be highly selective (diastereomeric ratio > 15:1). nih.gov In some cases, particularly with conformationally locked bicyclic systems, the stereochemistry is dictated by an axial attack of a hydride, leading to the major product. nih.gov Such high levels of stereocontrol are instrumental in synthesizing complex molecules where the spatial arrangement of substituents is critical.

ApproachSubstrate TypeKey TransformationProduct StereochemistryReference
Modular SynthesisPrepared from amino acids and cyclic sulfamidatesHighly diastereoselective intramolecular hydroamination2,6-disubstituted piperazines organic-chemistry.org
Palladium-CatalyzedAllenic diaminesDiastereoselective hydroamination reaction2,6-trans or 2,5-cis substituted piperazines (dr > 15:1) nih.gov
Acid-Mediated CascadeAlkynes with enamine formationIntramolecular 6-endo-dig reductive hydroamination/cyclizationPiperidine formation (related heterocycle) mdpi.com

Development of Sustainable Synthetic Protocols (e.g., Flow Reactor Systems)

The development of sustainable synthetic protocols for piperazine and its derivatives is an area of growing importance, focusing on improving efficiency, reducing waste, and utilizing more environmentally benign conditions. This includes the adoption of flow chemistry and the use of greener solvents and reagents.

Visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and various aldehydes can be performed efficiently in either batch or continuous flow mode. organic-chemistry.org The use of flow reactor systems for such transformations offers advantages like precise control over reaction parameters, enhanced safety, and potential for easier scalability, which are all hallmarks of green chemistry.

Another step toward sustainability is the development of more eco-friendly and cost-effective reaction conditions. For example, in certain palladium-catalyzed aminations to form arylpiperazines, using piperazine itself as the solvent has been shown to be an effective strategy. organic-chemistry.org This approach minimizes the use of other organic solvents, contributing to a greener process. organic-chemistry.org

Furthermore, the broader concept of atom economy is being addressed through the development of "borrowing hydrogen" strategies. rsc.org These methods, which can be applied to N-alkylation, use alcohols directly, avoiding the need for pre-oxidation to aldehydes or stoichiometric activation, thus reducing waste. rsc.org While not exclusively developed for piperazine synthesis, the application of such principles represents a significant move toward more sustainable chemical manufacturing. The shift from multi-step procedures requiring protecting groups and harsh reagents to more direct, catalytic methods embodies the ongoing effort to develop more sustainable synthetic protocols for this important class of heterocycles. rsc.org

Computational Chemistry and Theoretical Modeling of Piperazine Hexahydrate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of piperazine (B1678402) and its hydrated forms at a molecular level. These computational techniques provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to determine the stable three-dimensional structures of molecules and their complexes. For piperazine hexahydrate, DFT is essential for predicting the geometric arrangements of the piperazine molecule and its surrounding water molecules. These calculations help in understanding how piperazine interacts with water and other molecules like CO2. researchgate.netmdpi.com

Researchers often use functionals like M06-2X with basis sets such as 6-31+G* to perform geometry optimizations. mdpi.com This level of theory provides accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometries are the foundation for further calculations of other molecular properties. For example, DFT has been used to model the structural changes in piperazine upon reaction with CO2, leading to the formation of piperazine carbamate (B1207046) and dicarbamate.

Table 1: Selected DFT-Calculated Geometric Parameters for Piperazine This table is illustrative and represents typical data obtained from DFT calculations. Actual values can vary with the level of theory.

ParameterBondCalculated Value
Bond LengthC-N~1.46 Å
Bond LengthC-C~1.53 Å
Bond AngleC-N-C~110°
Dihedral AngleC-N-C-C~60° (Chair conformation)

Ab initio and composite methods are high-level quantum chemical calculations that provide highly accurate predictions of thermodynamic parameters. These methods are crucial for understanding the energy changes that occur during chemical processes, such as the absorption of CO2 by aqueous piperazine solutions. core.ac.uknih.gov

These methods can predict key thermodynamic quantities, including:

Enthalpy of hydration : The energy released when piperazine dissolves in water. chemrevlett.com

Enthalpy of absorption : The heat released when CO2 reacts with the piperazine solution. researchgate.net

Gibbs free energy of reaction : Determines the spontaneity of the CO2 capture reaction.

For instance, the predicted heat of absorption for an 8 m piperazine solution at a specific CO2 loading is approximately 65±4 kJ/mol CO2. researchgate.net This data is vital for designing and optimizing the energy requirements of carbon capture processes. researchgate.net High-accuracy ab initio calculations serve as a benchmark for validating less computationally expensive models. core.ac.uk

Understanding the electronic properties of piperazine is key to explaining its reactivity. Quantum chemical calculations can determine the distribution of electric charge within the molecule, its ability to donate an electron (ionization energy), and its ability to accept an electron (electron affinity). researchgate.netfrontiersin.org

Charge Distribution: Methods like Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom in the piperazine molecule. frontiersin.org These calculations typically show that the nitrogen atoms have a partial negative charge, making them the primary sites for reacting with the partially positive carbon atom in CO2.

Ionization Energy and Electron Affinity: The ionization energy and electron affinity are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. A lower ionization potential indicates a greater ability to donate electrons, while a higher electron affinity suggests a greater ability to accept them. These parameters are computationally determined and help in quantifying the reactivity of piperazine. researchgate.net

Table 2: Calculated Electronic Properties of Piperazine This table presents typical conceptual values derived from quantum chemical studies.

PropertyDescriptionSignificance in Reactivity
Partial Charge on NitrogenNegativeIndicates the nucleophilic nature of the nitrogen atoms, making them reactive towards CO2.
Ionization EnergyRelatively LowReflects the ease with which piperazine can donate an electron to an electrophile.
HOMO-LUMO GapIndicator of chemical reactivityA smaller gap generally implies higher reactivity.

Molecular Dynamics (MD) Simulations of Solvent-Solute Interactions

While quantum chemical methods investigate static molecular properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. This provides a dynamic picture of how piperazine, water, and gas molecules behave in a solution.

MD simulations are instrumental in visualizing the process of CO2 absorption into an aqueous piperazine solution. rsc.org By simulating the trajectories of all atoms in the system, researchers can observe key dynamic events:

The diffusion of CO2 molecules through the water to reach the piperazine molecules.

The role of water molecules in forming hydrogen bond networks that stabilize the reactants and reaction intermediates.

The structural arrangement of water molecules around the piperazine (solvation structure).

These simulations provide a microscopic view of the absorption process, complementing experimental observations and helping to elucidate the reaction mechanism at an atomic level. rsc.orgmdpi.com

The accuracy of MD simulations is highly dependent on the "force field," a set of mathematical functions and parameters that describe the forces between atoms. nih.govresearchgate.net For simulations of this compound, it is crucial to have a force field that accurately represents the interactions between piperazine, water, and any dissolved gases.

Force field development involves:

Parameterization: This process involves determining the parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net Often, initial parameters are taken from existing force fields like AMBER or CHARMM and then refined. nih.gov Partial atomic charges are typically derived from quantum chemical calculations.

Validation: The newly developed force field is tested by running simulations and comparing the results to known experimental data, such as the density or heat of vaporization of aqueous piperazine solutions. uq.edu.au This ensures that the force field can reliably predict the physical properties of the system. The creation of automated tools and repositories facilitates the development and validation of these parameters for a wide range of molecules. uq.edu.au

Thermodynamic and Kinetic Modeling of Chemical Processes

Computational modeling provides critical insights into the thermodynamic and kinetic parameters governing the chemical behavior of this compound, particularly in the context of carbon dioxide (CO2) absorption. These models are essential for designing and optimizing CO2 capture systems.

The heat of CO2 absorption is a significant thermodynamic property that affects the energy required for solvent regeneration. utexas.edu For piperazine solutions, the heat of absorption can be lowered by the presence of other components like potassium ions, decreasing from approximately -75 kJ/mol to -40 kJ/mol. utexas.edu The differential enthalpy of absorption of CO2 can be estimated from equilibrium CO2 solubility data using the Gibbs-Helmholtz equation. core.ac.uk Vapor-liquid equilibrium (VLE) models, often based on frameworks like the electrolytic non-random two-liquid (ENRTL) model, are used to calculate CO2 capacity and the enthalpy of CO2 absorption by regressing experimental data. frontiersin.orggoogle.com

Modeling efforts have shown that at CO2 loadings below 0.5 moles per equivalent of amine, the CO2 vapor pressure is dependent on the loading but not significantly on the amine concentration across a range of 2 to 12 m piperazine. utexas.edu This indicates that the fundamental chemical equilibria are consistent across this concentration range. The chemical and phase equilibrium modeling considers various species present in the solution, including piperazine carbamate, dicarbamate, protonated carbamate, and protonated piperazine. researchgate.net

Table 1: Thermodynamic Parameters for CO2 Absorption in Aqueous Piperazine Solutions

Parameter Value Range Conditions / Notes
Heat of CO2 Absorption (ΔHabs) -40 to -75 kJ/mol Value can be influenced by the addition of potassium ions (K+). utexas.edu
Equilibrium CO2 Loading ~0.4 moles CO2 / equiv PZ Represents a typical rich loading condition in equilibrium with 5 kPa CO2 at 40°C in 8 m PZ. google.com
Equilibrium CO2 Loading ~0.2 moles CO2 / equiv PZ Represents a typical lean loading condition required for 90% CO2 removal in 8 m PZ. google.com

The activation energy for processes within the piperazine-water-CO2 system can be influenced by the concentration of dissolved CO2. For instance, the activation energy related to the viscosity of concentrated aqueous piperazine solutions has been shown to be dependent on the CO2 loading. utexas.edu This suggests that the interactions between the different species in solution change significantly with the extent of CO2 absorption, affecting the energy required for molecular movement. utexas.edu

Kinetic analysis of solid-state reactions involving this compound has shown that processes can be described by diffusion models, with an average activation energy calculated to be 24.6 ± 1.6 kJ/mol. bu.edu.eg While this pertains to a solid-state transformation, it highlights the energy barriers that can exist for molecular rearrangement. In the context of CO2 absorption in aqueous solutions, the primary reaction pathway involves the formation of piperazine carbamate, with the dicarbamate and protonated carbamate species becoming more significant at higher CO2 loadings. researchgate.net

Table 2: Activation Energy for Viscosity in Aqueous Piperazine Solutions

CO2 Loading (mol CO2/equiv PZ) Activation Energy (J/mol)
0.400 -24359.19
0.350 -25485.74
0.291 -25612.11
0.242 -27107.80

Data derived from modeling the temperature dependence of viscosity in concentrated, aqueous piperazine solutions. utexas.edu

Crystal-Chemical Modeling of Host Water Frameworks and Guest Inclusion

This compound (C4N2H10·6H2O) is a crystalline solid where piperazine molecules are encapsulated within a hydrogen-bonded framework of water molecules. aip.org The crystal structure is monoclinic, though it often forms pseudo-tetragonal and twinned crystals. aip.orgresearchgate.net

The structure of the host water framework is a key feature of this compound. The water molecules form puckered layers composed of edge-sharing pentagons. aip.org These layers are then joined into a three-dimensional framework through hydrogen bonds to the nitrogen atoms of the guest piperazine molecules. aip.org This arrangement, with its pentagonal water geometry, shows a relationship to clathrate hydrate (B1144303) structures, which are known for their ability to trap guest molecules within cages of water. aip.org

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/n
Cell Dimension (a) 6.309 Å
Cell Dimension (b) 6.323 Å
Cell Dimension (c) 14.912 Å
Cell Angle (β) 94.96°

Data obtained from X-ray counter data at room temperature. aip.org

Reactivity, Reaction Mechanisms, and Advanced Chemical Applications of Piperazine Hexahydrate

Mechanism of Action in Carbon Dioxide Capture Processes

Aqueous solutions of piperazine (B1678402) (PZ) have emerged as highly effective solvents for capturing carbon dioxide (CO2) from industrial gas streams. utexas.edursc.org The high reactivity and absorption capacity of piperazine are attributed to the presence of two secondary amine functional groups, which can each react with a CO2 molecule. mdpi.com This dual reactivity allows for a higher theoretical CO2 loading capacity compared to primary or tertiary amines. mdpi.com The mechanism is complex, involving a series of equilibrium reactions that lead to the formation of various carbamate (B1207046) and protonated species.

The primary mechanism for CO2 absorption into aqueous piperazine solutions is the zwitterion mechanism. utexas.edu This process occurs in two main steps:

Zwitterion Formation : A piperazine molecule reacts with a dissolved CO2 molecule to form a zwitterionic intermediate (PZ+COO⁻). utexas.edu

Deprotonation : The zwitterion is then deprotonated by a base in the solution, which is typically another piperazine molecule, to form piperazine carbamate (PZCOO⁻) and protonated piperazine (PZH⁺). utexas.edu

Each nitrogen atom in the piperazine ring can participate in this reaction. Once the monocarbamate (PZCOO⁻) is formed, it can react with a second CO2 molecule to form dicarbamate (⁻OOCPZCOO⁻). utexas.edursc.org The protonated piperazine (PZH⁺) is unreactive toward CO2. utexas.eduaiche.org

Further reactions can occur depending on the CO2 loading in the solution. For instance, protonated piperazine carbamate (H⁺PZCOO⁻) can form, and its concentration is likely to increase with higher CO2 loading. utexas.edursc.org This is partly due to the thermodynamic favorability of the reaction between protonated piperazine and piperazine carbamate. rsc.orgaiche.org The dominant reactive pathway remains the reaction of CO2 with the free piperazine base. nih.gov The kinetic rate constant for the formation of piperazine monocarbamic acid is significant, making it one of the faster-reacting amines used in carbon capture. nih.gov

The key species involved in the capture process and their formation pathways are outlined below:

SpeciesNameFormation Pathway
PZCOO⁻ Piperazine CarbamatePZ + CO2 → PZ+COO⁻ (zwitterion), followed by PZ+COO⁻ + PZ → PZCOO⁻ + PZH⁺ utexas.edu
PZH⁺ Protonated PiperazineFormed during the deprotonation of the zwitterion intermediate by a PZ molecule. utexas.edu
⁻OOCPZCOO⁻ Piperazine DicarbamatePZCOO⁻ + CO2 → ⁻OOCPZCOO⁻ (via a second zwitterion intermediate) utexas.edu
H⁺PZCOO⁻ Protonated Piperazine CarbamatePZH⁺ + PZCOO⁻ ⇌ H⁺PZCOO⁻ + PZ. More probable at higher CO2 loadings. rsc.org

The formation of various piperazine-carbamate species significantly influences the solid-liquid equilibrium (SLE) and vapor-liquid equilibrium (VLE) of the CO2 capture system. Piperazine's high reactivity and the potential for dicarbamate formation allow for high CO2 absorption capacities. mdpi.comresearchgate.net However, some of the reaction products, particularly at high CO2 loadings and lower temperatures, have limited solubility in water, which can lead to precipitation.

This precipitation behavior is a critical factor in advanced capture processes, such as those involving slurry systems. In a controlled precipitation process, the formation of solid piperazine carbamate derivatives can be advantageous. It effectively removes the product from the liquid phase, driving the absorption equilibrium forward and potentially reducing the energy required for solvent regeneration. The crystalline products resulting from the reaction of piperazine solutions with CO2 include piperazinium carboxamide trihydrate and bis-(piperazinium) piperazine-1,4-bis(carboxamide) trihydrate. researchgate.net

During the absorption phase, operating conditions such as temperature, piperazine concentration, and CO2 partial pressure are managed to control the formation and precipitation of these solids, creating a slurry. nih.gov In the desorption or regeneration phase, the slurry is heated. The increase in temperature reverses the carbamate formation reactions and increases the solubility of the piperazine species, causing the solid to redissolve and release the captured CO2 as a concentrated gas stream. tuwien.at The efficiency of this absorption/desorption cycle is highly dependent on managing the slurry's behavior, including its viscosity and heat transfer properties, which are directly linked to the solid-liquid equilibrium of the system.

Role in Coordination Chemistry and Metal Complex Formation

The piperazine ring is a versatile component in ligand design for coordination chemistry. Its two nitrogen atoms can act as donors, allowing it to function as a bridge between metal centers or as part of a larger, more complex ligand structure. researchgate.net The conformation of the piperazine ring, typically a stable chair form in the free ligand, can change to a boat conformation to facilitate complex formation with metal ions. nih.gov

A wide variety of ligands incorporating the piperazine scaffold have been synthesized. These syntheses often involve N-alkylation of the piperazine ring, reacting it with molecules containing other donor groups like pyridyl, carboxylate, or amino functionalities to create polydentate ligands. mdpi.comorgsyn.org For example, macrocyclic ligands can be synthesized through template cyclocondensation reactions involving piperazine-containing diamines and dicarbaldehydes in the presence of a metal ion. nih.gov

The structural characterization of these ligands is crucial for understanding their coordination behavior. Common techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity and solution-state conformation of the synthesized ligands. nih.govbohrium.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the presence of key functional groups within the ligand structure. bohrium.com

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the piperazine ring (chair, boat, etc.). researchgate.netnih.govbohrium.com

These characterization methods have revealed that while the chair conformation is thermodynamically favored for the free piperazine ring, the structural requirements of metal complex formation can force it into the more energetic boat conformation to properly position the nitrogen donor atoms for coordination. nih.gov

Piperazine and its derivatives form stable complexes with a wide range of transition metal ions. The piperazine moiety can act as a simple bridging ligand or as part of a larger chelating system, leading to diverse coordination geometries and structures, from discrete molecules to one-, two-, or three-dimensional coordination polymers. acs.orgwikipedia.org

The coordination environment around the metal center is determined by the specific ligand, the metal ion, and the presence of counter-ions or solvent molecules. Examples of observed coordination geometries with various transition metals are summarized below.

Metal IonLigand TypeCoordination GeometryExample Complex
Co(II) Piperazine-derived macrocycleDistorted Trigonal Prism[Co(L)]²⁺ where L is a 17-membered macrocycle nih.gov
Co(II) Piperazine-bridged dithiocarbamate (B8719985)Tetrahedral[Co(etdtc)]₂ppzdtc researchgate.net
Co(II) Piperazine-dipyridyl & IsophthalateDistorted (4,4) networkpoly-[Co(L)(IPA)] acs.orgmonash.edu
Cd(II) Piperazine-dipyridyl & TerephthalateDistorted Diamondoid (dia) networkpoly-[Cd(L)(TPA)] acs.orgmonash.edu
Cd(II) Piperazine-bridged dithiocarbamateTetrahedral[Cd(etdtc)]₂ppzdtc researchgate.net
Hg(II) Piperazine-bridged dithiocarbamateTetrahedral[Hg(etdtc)]₂ppzdtc researchgate.net
Cu(II) Piperazine-derived macrocycleDistorted Square Pyramid[Cu(L)]²⁺ where L is a 17-membered macrocycle nih.gov
Zn(II) Piperazine-derived macrocycleTrigonal Prism[Zn(L)]²⁺ where L is a 17-membered macrocycle nih.gov

In many of these complexes, the piperazine ring bridges two metal centers. For instance, piperazine-bridged homodinuclear complexes with dithiocarbamate ligands have been synthesized with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), showing tetrahedral or square-planar geometries for divalent metals and octahedral for trivalent metals. researchgate.net In more complex systems, such as coordination polymers, long and flexible piperazine-derived ligands can create extended networks with large metal-metal separation distances. acs.orgmonash.edu

Catalytic Activity and Role as a Chemical Reagent in Organic Transformations

Beyond carbon capture and coordination chemistry, piperazine hexahydrate and its derivatives are valuable in organic synthesis, serving as both catalysts and versatile chemical reagents. chemimpex.com The basic nitrogen atoms of the piperazine ring can function as a base catalyst in various organic reactions.

Furthermore, metal complexes derived from piperazine ligands have shown significant catalytic activity. For example, benzocycloheptapyridine tricyclic compounds featuring a piperazine moiety exhibit enhanced Farnesyltransferase (FTase) activity, which is attributed to a favorable interaction between a piperazine nitrogen atom and the catalytic zinc atom in the enzyme's active site. nih.gov This demonstrates how the piperazine scaffold can be used to position functional groups precisely for catalytic applications.

As a chemical reagent, piperazine is a common building block in the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.com Its ability to be easily N-alkylated allows for the straightforward introduction of the piperazine ring into larger structures. mdpi.comorgsyn.org It is a key intermediate in the production of numerous drugs, including anti-anxiety and anti-depressant medications. chemimpex.com The piperazine nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in biologically active compounds, and it offers a robust framework that can be readily modified to optimize pharmacological properties. researchgate.netscispace.com

Functional Materials Development Utilizing this compound

This compound and its derivatives serve as versatile building blocks in the development of advanced functional materials. Their unique chemical structure, featuring a six-membered ring with two nitrogen atoms, allows for a wide range of chemical modifications and interactions. This facilitates their incorporation into polymeric matrices to enhance specific properties, such as flame retardancy, or their use as a core component in the synthesis of sensitive chemical sensors. The applications in these fields leverage the reactivity of the piperazine ring to create materials with tailored performance characteristics for specialized industrial and analytical purposes.

Synthesis of Flame-Retardant Composites and Their Performance Evaluation

Piperazine derivatives are increasingly utilized as effective components in intumescent flame retardant (IFR) systems for various polymers. These systems work by forming a protective, insulating char layer when exposed to heat, which hinders the transfer of heat and flammable gases, thereby suppressing combustion. The synthesis of these composites typically involves incorporating piperazine-based compounds into a polymer matrix, such as epoxy resin or polyurethane foam, during the manufacturing process.

One approach involves the synthesis of novel flame retardants containing phosphorus and nitrogen, leveraging the synergistic fire-retardant effects of these elements. For instance, (1,4-methylenephenylphosphinic acid) piperazine (MPPAP) has been successfully synthesized and incorporated into epoxy (EP) thermosets. The presence of MPPAP promotes the decomposition of the epoxy matrix at an earlier stage to increase the formation of a cross-linked, graphitized char residue. This char acts as a physical barrier, while the pyrolysis products of MPPAP, such as PO• and PO2• radicals, act in the gas phase to quench free radicals, inhibiting the combustion process. mdpi.com

Similarly, piperazine pyrophosphate (PAPP) and piperazine phytate (PA-Pi) are used to enhance the fire performance of polymers. A covalent organic framework (COF) can be coated onto PAPP to create a hybrid flame retardant (PAPP@COF) for epoxy resins. rsc.orgrsc.org In rigid polyurethane foam (RPUF), piperazine phytate (PA-Pi) is introduced during the one-step water-blown polymerization process. mdpi.com In these applications, the piperazine-based additives enhance thermal stability at high temperatures and promote the formation of a dense, stable char layer that insulates the underlying material and reduces the release of heat and smoke. mdpi.comnih.govmdpi.com

The performance of these flame-retardant composites is evaluated using several standard tests, including the Limiting Oxygen Index (LOI), the vertical burning test (UL-94), and cone calorimetry. The LOI measures the minimum oxygen concentration required to support flaming combustion. The UL-94 test classifies the material's ability to self-extinguish after ignition. Cone calorimetry provides comprehensive data on combustion behavior, such as the heat release rate (HRR), peak heat release rate (pHRR), and total smoke release (TSR).

Research findings demonstrate the significant improvements imparted by piperazine-based flame retardants. Epoxy composites containing 6 wt% or more of MPPAP achieved a high LOI of 30.2% and the best flame-retardant rating of UL-94 V-0. mdpi.com The addition of just 2 phr (parts per hundred resin) of PAPP@COF to an epoxy resin increased its LOI to 30.0% and reduced the peak heat release rate by 37.36%. rsc.orgrsc.org For rigid polyurethane foams, the inclusion of piperazine phytate led to a significant increase in char residue, reaching 25.8 wt% at 700°C, which effectively reduces fire hazards. mdpi.com Intumescent coatings for steel containing PAPP and melamine (B1676169) polyphosphate (MPP) showed superior fire resistance, maintaining a backside temperature of only 170 °C after a 2-hour torch test and forming a dense, protective char layer. nih.govmdpi.com

Table 1: Performance of Piperazine-Based Flame-Retardant Polymer Composites

Polymer MatrixPiperazine DerivativeLoadingLOI (%)UL-94 RatingpHRR Reduction (%)Reference
Epoxy (EP)(1,4-methylenephenylphosphinic acid) piperazine (MPPAP)≥ 6 wt%30.2V-0N/A mdpi.com
Epoxy (EP)Piperazine pyrophosphate@COF (PAPP@COF)2 phr30.0N/A37.36 rsc.orgrsc.org
Rigid Polyurethane Foam (RPUF)Piperazine phytate (PA-Pi)20 wt%N/AN/ASignificant mdpi.com
Polystyrene (PS)Chlorodiphenylphosphate-piperazine (PON) with EGN/AN/AN/ASignificant acs.org

Fabrication of Chemical Sensing Materials and Detection Mechanisms

The piperazine scaffold is a valuable structural motif in the design and fabrication of chemical sensing materials, particularly for fluorescent and colorimetric probes. The nitrogen atoms in the piperazine ring can act as binding sites for analytes or as protonation sites that modulate the electronic properties of an attached fluorophore or chromophore, leading to a detectable signal.

The fabrication of these sensors involves the synthesis of a molecule that couples a piperazine derivative to a signaling unit, such as a naphthalimide or a nitrobenzofurazan (NBD) group. mdpi.comrsc.org For example, fluorescent probes for detecting pH and metal ions have been synthesized by attaching moieties like methylpyridine or hydroxyphenyl to a naphthalimide via a piperazine linker. mdpi.com Similarly, a fluorescent probe for hydrogen sulfide (B99878) (H₂S) was developed using an NBD-piperazine conjugate. rsc.org Another strategy involves functionalizing graphene oxide (GO) with 1,4-bis(2-aminoethyl)piperazine (AEP) to create a hybrid material used for detecting the adsorption of molecules on metal surfaces. nih.gov

The detection mechanisms of these piperazine-based sensors are typically based on analyte-induced changes in their optical properties (fluorescence or color).

Fluorescent "On/Off" Switching: The interaction between the analyte and the piperazine ring alters the photophysical properties of the sensor molecule. For instance, the protonation of a piperazine nitrogen atom in acidic conditions can change the intramolecular charge transfer (ICT) characteristics of a naphthalimide-piperazine probe, leading to a change in fluorescence intensity, thus enabling pH sensing. mdpi.com The binding of metal ions like Hg²⁺ and Cu²⁺ to the piperazine unit can either enhance ("turn-on") or quench ("turn-off") fluorescence. mdpi.com

Chemical Reaction-Based Sensing: Detection can also occur through a specific chemical reaction. The NBD-piperazine probe detects H₂S through a nucleophilic addition reaction where H₂S attacks the NBD core, a process mediated by the piperazine ring. This reaction causes a distinct color change from yellow to pink and a quenching of fluorescence, allowing for both colorimetric and fluorometric detection. rsc.org

Surface-Enhanced Raman Scattering (SERS): In the case of AEP-functionalized graphene oxide (AEP-GO), the material is used to study the adsorption of corrosion inhibitors on a carbon steel surface. A sensor based on silver nanoparticles is used to detect the AEP-GO adsorbed on the steel. The intensity of the Raman signals from the AEP-GO molecules is extremely amplified by the silver nanoparticles. The change in the intensity of these SERS peaks correlates directly with the concentration of the AEP-GO on the surface, providing a mechanism for detection. nih.gov

Table 2: Piperazine-Based Chemical Sensors and Their Detection Mechanisms

Sensing MaterialTarget AnalyteDetection MechanismSignal OutputReference
Naphthalimide-Piperazine DerivativespH, Hg²⁺, Cu²⁺Protonation or ion binding alters intramolecular charge transfer (ICT)Fluorescence "On" or "Off" mdpi.com
Nitrobenzofurazan (NBD)-Piperazine ProbeHydrogen Sulfide (H₂S)Piperazine-mediated nucleophilic addition of H₂S to NBD coreColor change (yellow to pink) and fluorescence "Off" rsc.org
Piperazine-based Immobilized Probe (PMR)pH, Peroxynitrite (ONOO⁻)Protonation of piperazine moiety during mitochondrial acidificationEnhanced red fluorescence researchgate.net
1,4-bis(2-aminoethyl)piperazine functionalized Graphene Oxide (AEP-GO)Adsorbed molecules on steelSurface-Enhanced Raman Scattering (SERS)Change in Raman signal intensity nih.gov
Macrocyclic piperazine coupled diimine phenol (B47542) (PCDP)Zn²⁺, H₂PO₄⁻Complexation with Zn²⁺ enhances fluorescence; subsequent displacement by H₂PO₄⁻ quenches itFluorescence "On" then "Off"

Environmental Chemical Fate and Degradation Mechanisms of Piperazine and Its Hydrates

Thermal Degradation Kinetics and Product Identification in Aqueous Systems

Thermal degradation is a relevant pathway in industrial processes where piperazine-containing solutions are subjected to high temperatures.

The thermal degradation of aqueous piperazine (B1678402) has been studied over a range of temperatures, typically from 135 to 175 °C. The degradation is believed to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule (H⁺PZ), leading to a ring-opening via an SN2 substitution reaction utexas.eduresearchgate.net.

Major Degradation Products:

N-formylpiperazine (FPZ)

Ammonium (B1175870) (NH₄⁺)

N-(2-aminoethyl)piperazine (AEP) utexas.eduresearchgate.net

Minor Degradation Products:

Ethylenediamine (B42938) (EDA) acs.org

Piperazinone (OPZ) acs.org

2-imidazolidone (B142035) researchgate.net

1,1′-(1,2-ethanediyl)bis-piperazine (PEP) acs.org

After 20 weeks of degradation at 165 °C, N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine accounted for 57% of the nitrogen loss and 45% of the carbon loss from the initial piperazine utexas.edu. Formate is also generated during thermal degradation, likely from the reduction of CO₂ or CO₂-containing molecules utexas.edu.

Table 1: Major and Minor Thermal Degradation Products of Piperazine
Product NameAbbreviationClassificationFormation Pathway Notes
N-formylpiperazineFPZMajorFormed from reactions involving CO₂ or formate. utexas.eduresearchgate.net
AmmoniumNH₄⁺MajorResult of various decomposition pathways. utexas.eduresearchgate.net
N-(2-aminoethyl)piperazineAEPMajorFormed from the reaction of an intermediate with piperazine. acs.org
EthylenediamineEDAMinorCan be formed alongside PEP. acs.orgacs.org
PiperazinoneOPZMinorOxidation product. acs.org
2-imidazolidoneMinorOne of the most abundant minor products. researchgate.net
1,1′-(1,2-ethanediyl)bis-piperazinePEPMinorFormed in conjunction with EDA. acs.org

The thermal degradation of piperazine in aqueous solutions generally follows first-order kinetics with respect to the piperazine concentration utexas.eduresearchgate.net. The rate of degradation is influenced by temperature, piperazine concentration, and CO₂ loading researchgate.net.

Rate Constant: At 150 °C, the first-order rate constant (k₁) for the thermal degradation of 8 m piperazine with 0.3 mol CO₂/mol alkalinity is 6.12 × 10⁻⁹ s⁻¹ utexas.edu. For a 5%wt solution of piperazine, the pseudo-first-order rate constants at 145, 160, and 175 °C are 2.24 × 10⁻⁹, 1.09 × 10⁻⁸, and 2.27 × 10⁻⁷ s⁻¹, respectively researchgate.net.

Activation Energy: The thermal degradation demonstrates an Arrhenius dependence on temperature, with a reported activation energy of 183.5 kJ/mol utexas.edu. Another study reported an activation energy of 238.71 kJ/mol for an aqueous solution researchgate.net.

Modeling: Regression modeling has shown that the thermal degradation kinetics can be described by both first-order and second-order rate laws researchgate.netslideshare.net. The rate of degradation increases with higher temperatures, piperazine concentrations, and CO₂ loadings researchgate.net. However, at very high CO₂ loading (0.47 mol CO₂/mol alkalinity), the degradation rate has been observed to decrease acs.org.

Table 2: Kinetic Parameters for Piperazine Thermal Degradation
ParameterValueConditions
Rate LawFirst-order in PiperazineAqueous solutions utexas.eduresearchgate.net
Rate Constant (k₁)6.12 × 10⁻⁹ s⁻¹8 m PZ, 0.3 mol CO₂/mol alkalinity, 150 °C utexas.edu
Activation Energy (Ea)183.5 kJ/mol8 m PZ, 0.3 mol CO₂/mol alkalinity utexas.edu
Activation Energy (Ea)238.71 kJ/mol5%wt PZ in aqueous solution researchgate.net

Oxidative Degradation Studies and Metal-Catalyzed Processes

Oxidative degradation is another significant pathway for piperazine, particularly in the presence of oxygen and metal catalysts. Concentrated piperazine solutions have shown greater resistance to oxidation compared to other amines like monoethanolamine (MEA) researchgate.netepa.gov.

The oxidative degradation of piperazine follows the order: KOH/PZ > PZ > K₂CO₃/PZ, indicating that KOH enhances oxidation while K₂CO₃ inhibits it hw.ac.uk. The presence of CO₂ can also protect piperazine from attack by hydroxyl and oxygen radicals hw.ac.uk.

Metal Catalysis:

Copper (Cu²⁺): Is a rapid catalyst for piperazine oxidation utexas.edu.

Iron (Fe²⁺) and Stainless Steel Metals (Fe²⁺, Ni²⁺, Cr³⁺): Are weak catalysts for piperazine oxidation utexas.edu.

The presence of 1.0 mM iron (II) or 4.0-5.0 mM copper (II) can catalyze oxidation, but piperazine solutions are still 3-5 times more resistant than MEA under these conditions researchgate.netepa.gov.

Oxidative Degradation Products: The identified products from the oxidative degradation of piperazine include:

Ethylenediamine (EDA)

2-oxopiperazine (OPZ)

Formylpiperazine (FPZ)

Formate

Acetate (B1210297)

Oxalate hw.ac.uk

Formate is the most abundant product across various blends hw.ac.uk. Other identified oxidation products include carboxylate ions and amides utexas.edu.

Environmental Transport and Potential Impact Assessment

The environmental transport and impact of piperazine are largely governed by its physical and chemical properties.

Mobility: Piperazine is highly soluble in water, which means it will likely be mobile in the environment byu.eduwikipedia.org. If released into the environment, it is expected to partition to water canada.ca. Due to its high solubility and stability in water, industrial releases to surface water could travel significant distances and potentially enter drinking water systems canada.ca.

Bioaccumulation: Piperazine has a low potential for bioaccumulation. A bioconcentration factor (BCF) of < 3.9 has been reported for Cyprinus carpio scbt.com.

Environmental Risk Assessment: An assessment by the Canadian government concluded that piperazine is not entering the environment at levels that are harmful and is unlikely to be causing ecological harm canada.cacanada.ca. The ecological risk classification of organic substances categorized piperazine as having a low potential for ecological risk based on low hazard and low exposure classifications canada.ca.

Emerging Research Directions and Interdisciplinary Investigations

Integration of Experimental and Computational Approaches for Predictive Modeling

The integration of experimental data with computational models is proving to be a powerful tool for understanding and optimizing systems containing piperazine (B1678402) hexahydrate, particularly in the context of carbon dioxide (CO₂) capture.

Predictive modeling of CO₂ solubility in aqueous solutions of piperazine is a key area of research. Machine learning algorithms, such as gradient boosting with categorical features support (CatBoost), light gradient boosting machine (LightGBM), extreme gradient boosting (XGBoost), and adaptive boosting decision trees (AdaBoost-DT), have been utilized to model CO₂ solubility. nih.gov These models are built using extensive experimental datasets covering a wide range of temperatures, piperazine concentrations, and CO₂ partial pressures. nih.gov For instance, one study used 517 experimental data points with temperatures ranging from 298 to 373 K, piperazine concentrations from 0.1 to 6.2 mol/L, and CO₂ partial pressures from 0.03 to 7399 kPa. nih.gov The CatBoost model demonstrated high accuracy, with a determination coefficient (R²) of 0.9953 and an average absolute relative error of 2.36%. nih.gov Sensitivity analysis from these models has shown that CO₂ partial pressure has the most significant positive influence on CO₂ absorption, while higher piperazine concentrations and temperatures have negative effects. nih.gov

The following table summarizes the performance of different machine learning models in predicting CO₂ solubility in aqueous piperazine solutions.

ModelDetermination Coefficient (R²)Average Absolute Relative Error (%)
CatBoost0.99532.36
LightGBMNot SpecifiedNot Specified
XGBoostNot SpecifiedNot Specified
AdaBoost-DTNot SpecifiedNot Specified

Data sourced from a study on predictive modeling of CO₂ solubility in piperazine aqueous solutions. nih.gov

Thermodynamic models have also been developed to predict the behavior of piperazine in CO₂ capture systems. For example, a thermodynamic model was created in Aspen Plus® to predict various properties of the piperazine/H₂O/CO₂ system. researchgate.net This model was developed through a sequential regression of experimental data, including heat capacity, CO₂ solubility, and amine volatility, over operational temperature and loading ranges (40 °C to 160 °C and 0.20–0.40 mol CO₂/mol alkalinity). researchgate.net

Furthermore, response surface methodology (RSM) has been employed to optimize the operational conditions for CO₂ absorption in a bubble column using a piperazine-water-CO₂ system. nih.gov This statistical method helps in understanding the interactions between different variables like piperazine concentration, liquid and gas flow rates, and stirrer speed to maximize CO₂ removal efficiency. nih.gov The experimental data is fitted to quadratic equations, and analysis of variance (ANOVA) is used to validate the model. nih.gov Optimal conditions found in one study were a piperazine concentration of 0.162 M, a solution flow rate of 0.502 l/h, a CO₂ flow rate of 2.199 l/min, and a stirrer speed of 68.89 rpm, which resulted in a CO₂ removal efficiency of 97.9%. nih.gov

Design of Novel Piperazine Hexahydrate-Based Functional Materials

Research is also focused on creating novel functional materials that incorporate piperazine for specific applications, most notably for CO₂ capture. One promising area is the development of piperazine-modified solid adsorbents.

Mesoporous silica xerogels have been modified with piperazine derivatives to create efficient CO₂ adsorbents. mdpi.com In one study, a selected mesoporous silica xerogel was functionalized with 1-(2-Hydroxyethyl) piperazine (HEP) through a two-step post-synthesis modification. mdpi.com This functionalized material exhibited a high CO₂ adsorption capacity under dynamic conditions. mdpi.com The isosteric heat of adsorption measurements indicated a strong interaction between the functional groups of the modified silica and the CO₂ molecules. mdpi.com A significant advantage of this material is that complete desorption of CO₂ could be achieved at a relatively low temperature of 60 °C, and no leaching of the functional groups was detected after four consecutive adsorption-desorption cycles. mdpi.com

The following table presents data on the CO₂ adsorption performance of HEP-modified mesoporous silica xerogel.

ParameterValue
Adsorbent1-(2-Hydroxyethyl) piperazine (HEP)-modified mesoporous silica xerogel
Adsorption ConditionsDynamic, gas mixture of 5 mL/min CO₂ in N₂ at a total flow rate of 30 mL/min
Desorption Temperature60 °C
StabilityNo leaching detected after 4 cycles

Data sourced from research on piperazine-modified mesoporous silica xerogels for CO₂ adsorption. mdpi.com

Beyond solid adsorbents, research continues into formulating novel piperazine-based liquid solvents with improved properties for CO₂ capture. Blends of piperazine with other amines, such as 4-hydroxy-1-methylpiperidine (HMPD), are being investigated to overcome issues like precipitation that can occur with concentrated aqueous piperazine solutions. researchgate.net A blend of 2 m PZ/3 m HMPD has shown a CO₂ cyclic capacity and absorption rate more than double that of 7 m MEA, a benchmark solvent. researchgate.net This blend also exhibits greater resistance to oxidative degradation and lower amine volatility. researchgate.net

Advanced Analytical Strategies for in situ and Real-time Monitoring

The development of advanced analytical techniques for in situ and real-time monitoring is crucial for understanding and controlling processes involving this compound, such as crystallization and CO₂ absorption.

For studying the crystallization of piperazine, in situ techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Vision Measurement (PVM) have been utilized. researchgate.net These methods allow for the determination of solid-liquid transitions, crystal habit, and chord length distributions in highly concentrated systems without disturbing the solid-liquid-gas equilibrium. researchgate.net For instance, these techniques have been used to identify the formation of different phases, including piperazine hemihydrate, this compound, and anhydrous piperazine crystals, from aqueous solutions at various concentrations and temperatures. researchgate.net

Spectroscopic methods are also being adapted for real-time analysis. While specific applications for this compound are emerging, techniques like in situ Raman spectroscopy have been successfully used to monitor polymorphic transformations in other pharmaceutical crystallization processes. nottingham.ac.uk This method can provide information about the lattice environment of the crystals as they form. nottingham.ac.uk

For analyzing piperazine in solution, various spectrophotometric methods have been developed. researchgate.netnih.govijpsonline.com One method involves a proton transfer reaction with 3,5-dinitrosalicylic acid in a basic solution, which forms a yellow product with a maximum absorbance at 410 nm. researchgate.net Another method is based on the interaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol, resulting in products with absorption maxima at 448, 595, and 645 nm. nih.gov A simple spectrophotometric method for the determination of Piperazine Citrate in bulk drug and dosage forms is described. The method is based on the reaction between piperazine and 2,3-dichloro-1,4-naphthoquinone in presence of acetaldehyde to give a violet colored product having λmax at 580 nm. ijpsonline.com These methods are rapid and simple, making them potentially adaptable for real-time concentration monitoring in process streams. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool for this compound. A reverse-phase HPLC method with a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid can be used for its analysis. sielc.com For applications compatible with mass spectrometry, formic acid can be substituted for phosphoric acid. sielc.com This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Q & A

Q. What are the fundamental physicochemical properties of piperazine hexahydrate critical for experimental design?

this compound (C₄H₁₀N₂·6H₂O) is a weak dibasic compound with two pKb values (5.35 and 9.73 at 25°C). Its 10% aqueous solution has a pH of 10.8–11.8, making it highly alkaline. It is soluble in water and ethylene glycol but insoluble in diethyl ether. These properties influence its reactivity in proton-transfer reactions, solubility in pharmaceutical formulations, and stability in alkaline environments .

Q. How can spectrophotometric methods be optimized for quantifying this compound in pharmaceutical formulations?

A validated method involves reacting this compound with 3,5-dinitrosalicylic acid (DNS) in basic conditions to form a yellow product (λmax = 410 nm, ε = 8350 L/mol·cm). Beer’s law applies at 0.5–20 µg/mL, with 99.12% recovery and <2% RSD. Key parameters include pH control (basic medium), reaction time (15–20 min), and interference checks for excipients. Pharmacopoeial standards (e.g., USP, BP) should guide validation .

Q. What synthetic routes are available for this compound, and how do they impact purity?

Common synthesis methods include:

  • Reaction of alcoholic ammonia with 1,2-dichloroethane.
  • Reduction of pyrazine with sodium in ethanol.
  • Interaction of ethylene glycol and sodium on ethylene diamine hydrochloride. Post-synthesis, crystallization from ethanol with glacial acetic acid yields high-purity (>98%) hexahydrate. Impurities like La₂O₃/Fe₂O₃ in material science applications require phase analysis via XRD .

Advanced Research Questions

Q. How does this compound facilitate the controlled synthesis of LaFeO₃ dendrites for gas sensing?

this compound acts as a morphology-directing agent in hydrothermal synthesis. At 6–21 mM concentrations, it increases solution alkalinity (pH ~9.5–10.1), promoting La³⁺/Fe³⁺ hydroxide precipitation. Protonated piperazine reduces interfacial energy, preventing aggregation and enabling dendrite formation. Urea (9 mM) is co-required to bridge La–O–Fe structures, confirmed by XRD. Optimal dendrites show high acetone sensitivity (10 ppb–10 ppm) due to tailored surface-active sites .

Q. What mechanisms explain this compound’s role in CO₂ capture, and how do precipitation dynamics affect efficiency?

Piperazine absorbs CO₂ via carbamate formation in aqueous solutions. At <44.3 wt%, it crystallizes as hexahydrate (Pz·6H₂O), while higher concentrations yield hemihydrate or anhydrous forms. Phase transitions, mapped via XRD, influence solvent regeneration efficiency. Precipitation reduces free amine availability, requiring pH and concentration optimization to balance absorption capacity and crystallization kinetics .

Q. How do salt forms of piperazine (e.g., citrate, stearate) affect pharmacological efficacy, and how should contradictory dose-response data be interpreted?

Piperazine salts differ in base content (hexahydrate: 44%, citrate: 35%) and bioavailability. In Gambia trials, 3-g hexahydrate-equivalent doses of sebacate/stearate achieved 86% Ascaris clearance vs. 76% for citrate. High-molecular-weight salts may slow dissolution, altering pharmacokinetics. Dose-response contradictions require comparative studies controlling for salt solubility, pH-dependent absorption, and formulation excipients .

Q. What experimental models are suitable for studying this compound’s cardiac effects, and how do results translate to toxicity thresholds?

Isolated perfused rabbit heart models show dose-dependent reduction in contraction force (20–640 mg hexahydrate), reversible with atropine, indicating muscarinic antagonism. In vivo rat studies (100–1000 mg/kg IV) reveal transient ECG abnormalities (QRS depression, T-wave inversion). LD₅₀ (oral, rats) data inform acute toxicity thresholds, but species-specific metabolic differences necessitate cross-validation .

Methodological Guidance

Q. How should researchers address conflicting data on this compound’s stability in pharmaceutical formulations?

Stability studies must control humidity (hygroscopicity) and temperature (melting point: 42–44°C). HPLC-UV (λ = 210 nm) or spectrophotometric assays monitor degradation products. Accelerated stability testing (40°C/75% RH) over 6 months, compared to pharmacopoeial standards, resolves discrepancies between lab-scale and industrial batch results .

Q. What strategies optimize this compound’s use in heterogeneous catalysis or carbon capture systems?

For catalysis, surface area enhancement via dendrite synthesis (see FAQ 4) improves active sites. In CO₂ capture, blend piperazine with tertiary amines (e.g., MEA) to mitigate precipitation. In situ Raman spectroscopy tracks carbamate formation, while mass transfer coefficients guide reactor design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.